2-Acetamido-2-deoxy-L-glucose
Overview
Description
2-Acetamido-2-deoxy-L-glucose, also known as N-acetylglucosamine, is a derivative of glucose where an acetyl group replaces one of the hydroxyl groups. This compound is a monosaccharide and an essential building block in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in various biological processes, including cellular communication, structural integrity of tissues, and immune response.
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-deoxy-L-glucose is involved in the formation of glycosaminoglycans, proteins, and lipids in cells . It interacts with various enzymes and proteins, influencing their function and activity. For example, it is a substrate for the enzyme N-acetylglucosaminyltransferase, which adds N-acetylglucosamine to proteins during the process of glycosylation .
Cellular Effects
In cellular processes, this compound has been shown to affect the incorporation of other molecules into cellular glycoconjugates . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can inhibit the enzyme phosphoglucose isomerase, which is involved in the glycolysis pathway .
Temporal Effects in Laboratory Settings
Over time, this compound can affect the stability and degradation of cellular components. It can also have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-deoxy-L-glucose can be synthesized through several methods. One common method involves the acetylation of glucosamine. For instance, glucosamine hydrochloride can be reacted with acetic anhydride in the presence of a base to yield this compound . Another method involves the use of acetyl chloride and glucosamine in a solvent like chloroform, followed by purification steps .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by deacetylation to produce chitosan. Chitosan is then hydrolyzed to yield glucosamine, which is subsequently acetylated to form this compound .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction can yield glucosamine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride can be used for substitution reactions.
Major Products
Oxidation: Glucosaminic acid.
Reduction: Glucosamine.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-L-glucose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of cellular processes and glycosylation pathways.
Medicine: Investigated for its potential in treating osteoarthritis and other joint disorders.
Industry: Used in the production of dietary supplements and cosmetics.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: An enantiomer with similar properties but different spatial configuration.
N-Acetylgalactosamine: Similar structure but differs in the position of the hydroxyl group.
Glucosamine: Lacks the acetyl group present in 2-acetamido-2-deoxy-L-glucose.
Uniqueness
This compound is unique due to its specific role in glycosylation processes and its ability to form stable glycosidic bonds. Its acetyl group provides additional stability and functionality compared to its non-acetylated counterparts .
Properties
IUPAC Name |
N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-KVPKETBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856111, DTXSID301046034 | |
Record name | 2-Acetamido-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134451-94-8 | |
Record name | 2-Acetamido-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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